molecular formula C20H18ClFN4O2S B2710538 4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride CAS No. 1095929-92-2

4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride

Cat. No. B2710538
CAS RN: 1095929-92-2
M. Wt: 432.9
InChI Key: RYULFLVCPXQWEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C20H18ClFN4O2S and its molecular weight is 432.9. The purity is usually 95%.
BenchChem offers high-quality 4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aurora Kinase Inhibition

Compounds structurally related to the query have been explored for their potential as inhibitors of Aurora kinases, which play crucial roles in cell division. Such inhibitors may be useful in treating cancer by targeting the cell cycle of cancer cells. For example, a study on Aurora kinase inhibitors showcases the potential of structurally complex molecules in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).

Oligonucleotide Synthesis

Research on the selective O-phosphitilation with nucleoside phosphoramidite reagents indicates the significance of pyridine hydrochloride/imidazole in synthesizing oligonucleotides. This process is crucial for the synthesis of oligonucleotide analogues, including those with unprotected amino groups, demonstrating the compound's relevance in genetic research and drug development (S. Gryaznov, R. Letsinger, 1992).

Fluorescence and pH Sensing

The study of fluorescence switching of imidazo[1,5-a]pyridinium ions highlights the utility of related compounds as pH sensors with dual emission pathways. These findings suggest applications in developing fluorescent probes for biological and chemical sensing (Johnathon T. Hutt et al., 2012).

Anticancer Activity

A novel fluoro-substituted benzo[b]pyran compound has been investigated for its anti-lung cancer activity, indicating the potential therapeutic applications of fluorinated compounds in oncology. This research showcases the importance of fluorine substitutions in enhancing the biological activity of organic molecules (A. G. Hammam et al., 2005).

Kinase Inhibition

Studies on 4-fluorophenyl-imidazole derivatives as kinase inhibitors underline the relevance of fluorophenyl and imidazole moieties in developing selective inhibitors for p38α MAPK, CK1δ, and JAK2. These inhibitors could lead to new treatments for diseases mediated by these kinases, highlighting the compound's potential in medicinal chemistry (J. Seerden et al., 2014).

properties

IUPAC Name

4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S.ClH/c21-13-8-6-12(7-9-13)18-17-15(22-11-23-17)10-16(19(26)27)25(18)20(28)24-14-4-2-1-3-5-14;/h1-9,11,16,18H,10H2,(H,22,23)(H,24,28)(H,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYULFLVCPXQWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(C2=C1NC=N2)C3=CC=C(C=C3)F)C(=S)NC4=CC=CC=C4)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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